molecular formula C23H19N3O2 B3453938 4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole CAS No. 169155-33-3

4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole

Cat. No.: B3453938
CAS No.: 169155-33-3
M. Wt: 369.4 g/mol
InChI Key: NABGIIGYLCLPNZ-UHFFFAOYSA-N
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Description

4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of two 4-methylphenyl groups and one 4-nitrophenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole typically involves the condensation of appropriate aromatic aldehydes with ammonium acetate and an aromatic amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Reduction: 4,5-bis(4-methylphenyl)-2-(4-aminophenyl)-1H-imidazole.

    Oxidation: this compound N-oxide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole: Lacks the nitro group, which may result in different chemical and biological properties.

    4,5-bis(4-methylphenyl)-2-(4-chlorophenyl)-1H-imidazole: Contains a chloro group instead of a nitro group, leading to variations in reactivity and applications.

Uniqueness

4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole is unique due to the presence of both 4-methylphenyl and 4-nitrophenyl groups, which confer distinct chemical and biological properties. The nitro group, in particular, can undergo various transformations, making the compound versatile for different applications.

Properties

IUPAC Name

4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-3-7-17(8-4-15)21-22(18-9-5-16(2)6-10-18)25-23(24-21)19-11-13-20(14-12-19)26(27)28/h3-14H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABGIIGYLCLPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360313
Record name 1H-Imidazole, 4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169155-33-3
Record name 1H-Imidazole, 4,5-bis(4-methylphenyl)-2-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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